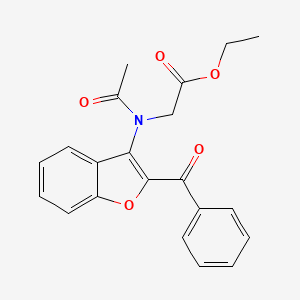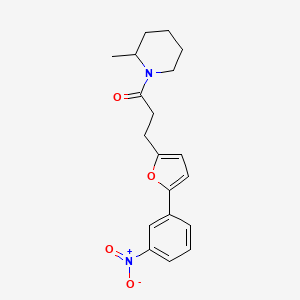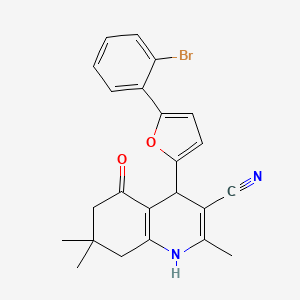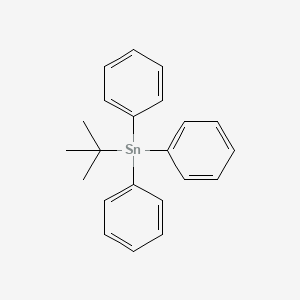
N,N,N-Trimethyl-1-(octyloxy)-1-oxo-2-decanaminium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N-Trimethyl-1-(octyloxy)-1-oxo-2-decanaminium bromide is a quaternary ammonium compound. It is known for its surfactant properties, which make it useful in various industrial and scientific applications. This compound is characterized by its ability to lower surface tension, making it effective in applications such as detergents, disinfectants, and emulsifiers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl-1-(octyloxy)-1-oxo-2-decanaminium bromide typically involves the reaction of a tertiary amine with an alkyl halide. The process can be summarized as follows:
Starting Materials: Tertiary amine (e.g., trimethylamine) and an alkyl halide (e.g., octyl bromide).
Reaction Conditions: The reaction is usually carried out in an organic solvent such as acetone or ethanol, under reflux conditions.
Procedure: The tertiary amine is added to the alkyl halide in the presence of a base (e.g., sodium hydroxide) to facilitate the nucleophilic substitution reaction. The mixture is heated under reflux for several hours.
Isolation: The product is isolated by filtration, followed by washing with a suitable solvent (e.g., ethanol) and drying under reduced pressure.
Industrial Production Methods
In industrial settings, the production of this compound involves similar steps but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N,N,N-Trimethyl-1-(octyloxy)-1-oxo-2-decanaminium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the bromide ion.
Oxidation and Reduction: While the compound itself is relatively stable, it can undergo oxidation or reduction under specific conditions, leading to the formation of different products.
Hydrolysis: In the presence of water, the compound can hydrolyze, especially under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, with reactions typically carried out in polar solvents like water or ethanol.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of different quaternary ammonium salts, while oxidation and reduction can yield various oxidized or reduced derivatives.
Scientific Research Applications
N,N,N-Trimethyl-1-(octyloxy)-1-oxo-2-decanaminium bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: Employed in cell culture and molecular biology as a surfactant to lyse cells and solubilize proteins.
Medicine: Investigated for its potential use as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Industry: Utilized in the formulation of detergents, disinfectants, and emulsifiers due to its surfactant properties.
Mechanism of Action
The mechanism of action of N,N,N-Trimethyl-1-(octyloxy)-1-oxo-2-decanaminium bromide involves its interaction with cell membranes. As a surfactant, it disrupts the lipid bilayer of cell membranes, leading to cell lysis and death. This property makes it effective as an antimicrobial agent. The compound targets the lipid components of the membrane, causing increased permeability and eventual rupture.
Comparison with Similar Compounds
Similar Compounds
N,N,N-Trimethyl-1-dodecanaminium bromide: Another quaternary ammonium compound with similar surfactant properties.
N,N,N-Trimethyl-1-tetradecanaminium bromide: Known for its use in detergents and disinfectants.
Cetyltrimethylammonium bromide: Widely used in molecular biology for DNA extraction and as a surfactant in various applications.
Uniqueness
N,N,N-Trimethyl-1-(octyloxy)-1-oxo-2-decanaminium bromide is unique due to its specific alkyl chain length and functional groups, which confer distinct properties such as solubility and effectiveness in disrupting cell membranes. Its specific structure allows for targeted applications in both scientific research and industrial processes.
Properties
CAS No. |
27587-44-6 |
|---|---|
Molecular Formula |
C21H44BrNO2 |
Molecular Weight |
422.5 g/mol |
IUPAC Name |
trimethyl-(1-octoxy-1-oxodecan-2-yl)azanium;bromide |
InChI |
InChI=1S/C21H44NO2.BrH/c1-6-8-10-12-14-16-18-20(22(3,4)5)21(23)24-19-17-15-13-11-9-7-2;/h20H,6-19H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
GREYMBNQUCSPAR-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCC(C(=O)OCCCCCCCC)[N+](C)(C)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Diethyl 7-(4-nitrobenzoyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate](/img/structure/B11939152.png)




![2-[(E)-2-phenylethenyl]-4-[(Z)-2-phenylethenyl]pyridine](/img/structure/B11939171.png)






